Product packaging for 4-Ethynyl-1-fluoro-2-methoxybenzene(Cat. No.:CAS No. 1600425-77-1)

4-Ethynyl-1-fluoro-2-methoxybenzene

Cat. No.: B2359847
CAS No.: 1600425-77-1
M. Wt: 150.152
InChI Key: JAILRMQALLZIEY-UHFFFAOYSA-N
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Description

Contextualization within Substituted Aromatic Compounds Research

Substituted aromatic compounds are a cornerstone of modern chemical research, forming the backbone of many pharmaceuticals, agrochemicals, and materials. The precise positioning of different functional groups on the aromatic ring allows for the fine-tuning of a molecule's steric and electronic properties, which in turn dictates its reactivity and biological activity. 4-Ethynyl-1-fluoro-2-methoxybenzene fits into this area of research as a bespoke building block, where the interplay of its three distinct functional groups can be exploited to create more complex molecular architectures with desired properties.

Significance of Ethynyl (B1212043), Fluoro, and Methoxy (B1213986) Functionalities in Organic Chemistry

The ethynyl group (a carbon-carbon triple bond) is a highly versatile functional group in organic synthesis. It is a key participant in a variety of powerful carbon-carbon bond-forming reactions, most notably the Sonogashira coupling, which allows for the straightforward installation of the alkyne onto an aromatic ring. libretexts.orgorganic-chemistry.org The ethynyl group's linear geometry and high electron density also make it a valuable component in the design of rigid molecular scaffolds and materials with interesting electronic and optical properties.

The fluorine atom is a unique element in medicinal chemistry and materials science. bldpharm.com Its high electronegativity and small size can significantly alter the properties of a molecule without adding significant steric bulk. The introduction of fluorine can block metabolic pathways, thereby increasing a drug's bioavailability, and can also modulate a molecule's acidity, basicity, and binding affinity to biological targets.

The methoxy group is an electron-donating group that can influence the reactivity of the aromatic ring, making it more susceptible to electrophilic substitution. It can also participate in hydrogen bonding, which is crucial for molecular recognition and binding to biological targets. The presence of the methoxy group can also impact the solubility and pharmacokinetic profile of a molecule.

Overview of Current Research Trajectories and Scholarly Interest in this compound

While specific research focused exclusively on this compound is limited, its structural motifs suggest a number of potential research trajectories. The primary area of interest is likely its use as a precursor in the synthesis of more complex molecules. The combination of the reactive ethynyl group and the modulating fluoro and methoxy groups makes it an attractive starting material for creating libraries of compounds for drug discovery and materials science research.

Given the prevalence of these functional groups in bioactive molecules, it is plausible that this compound could be investigated for its own biological activity or as a scaffold for the development of new therapeutic agents. The specific substitution pattern may lead to unique interactions with biological targets that are not observed with other isomers or related compounds.

Interactive Data Table: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₉H₇FO
Molecular Weight 150.15 g/mol
CAS Number 1600425-77-1
Appearance Powder
IUPAC Name This compound
InChI Key JAILRMQALLZIEY-UHFFFAOYSA-N

Detailed Research Findings

Due to the limited specific research on this compound, this section will infer potential synthetic routes and reactions based on the known chemistry of its functional groups and related compounds.

A plausible and widely used method for the synthesis of this compound would be the Sonogashira coupling reaction. libretexts.orgorganic-chemistry.org This palladium-catalyzed cross-coupling reaction would involve the reaction of a halo-substituted precursor, such as 1-bromo-4-fluoro-2-methoxybenzene or 1-fluoro-4-iodo-2-methoxybenzene, with a terminal alkyne, such as ethynyltrimethylsilane, followed by deprotection of the silyl (B83357) group. sigmaaldrich.com The choice of halogen on the benzene (B151609) ring is crucial, with iodides generally being more reactive than bromides. libretexts.org

The reactivity of this compound itself would be dictated by its functional groups. The ethynyl group could undergo a variety of reactions, including:

Click Chemistry: The terminal alkyne can participate in copper-catalyzed or strain-promoted azide-alkyne cycloadditions to form triazoles, a common linkage in medicinal chemistry.

Further Sonogashira Couplings: The terminal alkyne can be coupled with other aryl or vinyl halides to extend the conjugated system.

Hydration: The alkyne can be hydrated to form a ketone.

The aromatic ring, activated by the methoxy group, could undergo electrophilic aromatic substitution reactions, with the position of substitution being directed by the existing fluoro and methoxy groups.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7FO B2359847 4-Ethynyl-1-fluoro-2-methoxybenzene CAS No. 1600425-77-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-ethynyl-1-fluoro-2-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FO/c1-3-7-4-5-8(10)9(6-7)11-2/h1,4-6H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAILRMQALLZIEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C#C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Ethynyl 1 Fluoro 2 Methoxybenzene

Retrosynthetic Analysis and Strategic Precursor Selection

Halogenated Phenol (B47542) and Anisole (B1667542) Derivatives as Starting Materials

A common and effective strategy for the synthesis of 4-ethynyl-1-fluoro-2-methoxybenzene begins with appropriately halogenated anisole derivatives. Specifically, compounds such as 4-bromo-2-fluoro-1-methoxybenzene or 4-iodo-2-fluoro-1-methoxybenzene serve as excellent starting points. These precursors are commercially available or can be synthesized from the corresponding phenols. The halogen atom, typically bromine or iodine, provides a reactive handle for subsequent cross-coupling reactions to introduce the ethynyl (B1212043) group. The presence of the electron-donating methoxy (B1213986) group and the electron-withdrawing fluorine atom on the benzene (B151609) ring can influence the reactivity of the halogen, a factor that must be considered when selecting coupling conditions.

Starting MaterialKey Features
4-Bromo-2-fluoro-1-methoxybenzeneCommercially available, provides a reactive site for cross-coupling.
4-Iodo-2-fluoro-1-methoxybenzeneMore reactive than the bromo-analogue in some cross-coupling reactions.

Aldehyde and Ketone Intermediates in Alkyne Formation Pathways

An alternative retrosynthetic approach involves the conversion of a carbonyl group at the 4-position of the fluoro-methoxy-substituted benzene ring into the desired alkyne. This pathway typically proceeds through a key aldehyde intermediate, such as 2-fluoro-4-methoxybenzaldehyde. This aldehyde can then be transformed into the terminal alkyne through a one-carbon homologation process. This method offers a different set of synthetic tools and can be advantageous if the corresponding aldehyde is more readily accessible than the halogenated anisole.

Installation of the Ethynyl Moiety

The crucial step in the synthesis of this compound is the introduction of the C≡CH group. Several reliable methods have been developed for this transformation, each with its own set of advantages and considerations.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira Coupling)

The Sonogashira coupling is a powerful and widely used palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne. In the context of synthesizing this compound, this reaction typically involves the coupling of a halogenated precursor, such as 4-bromo-2-fluoro-1-methoxybenzene, with a suitable alkyne source. A common strategy employs a protected alkyne, such as ethynyltrimethylsilane (TMS-acetylene), in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. The trimethylsilyl (B98337) (TMS) group serves as a protecting group for the terminal alkyne, preventing self-coupling and other unwanted side reactions.

A typical reaction would involve reacting 4-bromo-2-fluoro-1-methoxybenzene with TMS-acetylene using a catalyst system like tetrakis(triphenylphosphine)palladium(0) and copper(I) iodide in a suitable solvent like triethylamine (B128534) or a mixture of THF and triethylamine. researchgate.net The stereoelectronic properties of the substituents on the aryl bromide and the phosphine (B1218219) ligands can influence the reaction's efficiency. epa.gov

Hydrodesilylation Routes from Trimethylsilylethynyl Precursors

Following the successful Sonogashira coupling with ethynyltrimethylsilane, the resulting intermediate, ((2-fluoro-4-methoxyphenyl)ethynyl)trimethylsilane, must undergo a desilylation step to unveil the terminal alkyne. This is a straightforward process that can be achieved under mild conditions. Common reagents for the removal of the TMS group include fluoride (B91410) ion sources like tetrabutylammonium (B224687) fluoride (TBAF) or potassium fluoride. The reaction is typically carried out in a solvent such as tetrahydrofuran (B95107) (THF). This two-step sequence of Sonogashira coupling followed by desilylation is a robust and high-yielding method for the preparation of terminal aryl alkynes. pearson.comnih.gov

StepReactionKey Reagents
1Sonogashira Coupling4-Bromo-2-fluoro-1-methoxybenzene, Ethynyltrimethylsilane, Pd catalyst, Cu(I) co-catalyst, Base
2Desilylation((2-Fluoro-4-methoxyphenyl)ethynyl)trimethylsilane, Fluoride source (e.g., TBAF, KF)

Wittig-Type Olefination followed by Alkyne Formation

An alternative to cross-coupling reactions is a two-step process starting from an aldehyde, which utilizes a Wittig-type reaction followed by an elimination to form the alkyne. The Corey-Fuchs reaction is a prominent example of this strategy. pearson.comrsc.org This method begins with the reaction of an aldehyde, in this case, 2-fluoro-4-methoxybenzaldehyde, with a phosphonium (B103445) ylide generated from triphenylphosphine (B44618) and carbon tetrabromide. This reaction yields a 1,1-dibromoalkene intermediate.

In the second step, the dibromoalkene is treated with a strong base, such as two equivalents of n-butyllithium. The first equivalent of the base dehydrohalogenates the dibromoalkene to form a bromoalkyne, and the second equivalent performs a metal-halogen exchange, which upon aqueous workup, yields the terminal alkyne, this compound. This method provides a valuable alternative for synthesizing the target compound from a different class of starting materials. lucp.netwpmucdn.com

Introduction and Positional Control of Fluorine and Methoxy Substituents

Regioselective Halogenation and Fluorination Techniques

Achieving the desired 1-fluoro-2-methoxy arrangement often begins with a precursor molecule that allows for controlled substitution. Electrophilic fluorination and halogenation are key techniques employed.

Fluorination: Direct fluorination of aromatic rings can be challenging, but modern reagents have improved selectivity. Electrophilic fluorinating agents like Selectfluor® are used to introduce fluorine atoms onto electron-rich aromatic rings. nih.govmdpi.com For instance, the fluorination of benzo researchgate.netresearchgate.netnuph.edu.uatriazin-7-ones with Selectfluor occurs regioselectively at the position activated by an enamine's N-lone pair, overriding other substituent effects. mdpi.com In the context of the target molecule, a synthetic strategy might involve the fluorination of a pre-functionalized methoxybenzene derivative.

Halogenation: Before introducing the ethynyl group via cross-coupling reactions, a halogen atom (typically bromine or iodine) is installed at the C4 position. This is generally achieved through electrophilic aromatic substitution. The combined directing effects of the C1-fluoro and C2-methoxy groups guide the incoming electrophile. A common precursor used in syntheses is 4-Bromo-2-fluoroanisole (also known as 4-bromo-1-fluoro-2-methoxybenzene). sigmaaldrich.com The synthesis of this intermediate can start from compounds like 5-fluoro-2-methoxybenzoic acid, which undergoes bromodecarboxylation. rsc.org Another approach is the bromination of 3-fluoroanisole, where the methoxy group directs the bromine to the para position.

Starting MaterialReagentProductYieldReference
5-fluoro-2-methoxybenzoic acidBu₄NBr₃2-bromo-4-fluoro-1-methoxybenzene75% rsc.org
2-bromo-4-fluorophenol (B1268413)MeI, K₂CO₃2-bromo-4-fluoro-1-methoxybenzene94% chemicalbook.com

Methods for Methoxylation of Aromatic Rings

The introduction of a methoxy group onto an aromatic ring is a well-established transformation.

Williamson Ether Synthesis: A primary method involves the reaction of a phenol with a methylating agent in the presence of a base. For example, 2-bromo-4-fluorophenol can be methylated using methyl iodide (MeI) and potassium carbonate (K₂CO₃) in acetone (B3395972) to yield 2-bromo-4-fluoro-1-methoxybenzene. chemicalbook.com

Nucleophilic Aromatic Substitution (SNAr): In some cases, a methoxy group can replace another substituent, such as a fluorine atom, on an activated aromatic ring. nih.gov For instance, the reaction of pentafluorobenzoyl chloride derivatives with methyl iodide in DMF can lead to the replacement of a para-fluorine atom with a methoxy group, where the solvent itself can act as a source of the methoxy group's oxygen atom. nih.gov

Stepwise Synthetic Approaches and Sequential Functionalization

The synthesis of this compound is typically accomplished through a sequential functionalization strategy, culminating in the introduction of the ethynyl moiety. The most prevalent method for this final step is the Sonogashira cross-coupling reaction.

This palladium-catalyzed reaction couples a terminal alkyne with an aryl or vinyl halide. acs.org In this case, the precursor is a halogenated derivative of 1-fluoro-2-methoxybenzene, most commonly 4-bromo-1-fluoro-2-methoxybenzene or 4-iodo-1-fluoro-2-methoxybenzene. sigmaaldrich.com

The typical sequence is as follows:

Halogenation: An appropriate methoxy-fluorobenzene precursor is halogenated at the C4 position to install a bromine or iodine atom, creating the substrate for the Sonogashira coupling.

Sonogashira Coupling: The resulting 4-halo-1-fluoro-2-methoxybenzene is reacted with a protected alkyne, such as trimethylsilylacetylene (B32187) (TMSA). The use of a silyl-protected alkyne is common to prevent self-coupling of the terminal alkyne. dur.ac.ukresearchgate.net

Deprotection: The trimethylsilyl (TMS) protecting group is removed under mild basic conditions (e.g., using potassium carbonate in methanol) or with a fluoride source like tetrabutylammonium fluoride (TBAF) to yield the final product, this compound. dur.ac.uk

An alternative to a two-step coupling-deprotection sequence is the direct coupling with ethynyltrimethylsilane, which can sometimes lead directly to the desired terminal alkyne under specific reaction conditions. gelest.com

Optimization of Reaction Conditions for Enhanced Efficiency and Selectivity

The efficiency and selectivity of the Sonogashira coupling are highly dependent on the reaction conditions. Researchers have extensively studied the optimization of these parameters to maximize yields and minimize side reactions.

Key parameters for optimization include:

Catalyst System: The choice of palladium source (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂) and copper(I) co-catalyst (e.g., CuI) is critical. researchgate.net

Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is required to neutralize the hydrogen halide formed during the reaction and to facilitate the catalytic cycle. researchgate.net

Solvent: Solvents like tetrahydrofuran (THF), dimethylformamide (DMF), or the amine base itself are commonly used.

Temperature: Reaction temperatures can range from room temperature to reflux, depending on the reactivity of the substrates. researchgate.net

The following table summarizes a typical optimization study for a Sonogashira coupling reaction, demonstrating how varying conditions can affect the product yield.

Catalyst (mol%)Co-catalystBaseSolventTemperature (°C)Time (h)Yield (%)
Pd(PPh₃)₂Cl₂ (3)CuI (5)Et₃NTHF251275
Pd(OAc)₂ (2)CuI (4)DIPEADMF60685
Pd-C3 (0.03)NoneEt₃NToluene100397 researchgate.net
Pd(PPh₃)₄ (5)CuI (10)Et₃NEt₃N70892

This table is illustrative, based on general findings for Sonogashira reactions. Specific yields for this compound would depend on the exact substrates and finely-tuned conditions.

Increasing the temperature or catalyst loading can often improve reaction rates and yields, but may also lead to the formation of undesired byproducts, such as the homocoupling of the alkyne (Glaser coupling). researchgate.net Therefore, a careful balance of all parameters is necessary to achieve optimal results.

Reactivity and Chemical Transformations of 4 Ethynyl 1 Fluoro 2 Methoxybenzene

Reactions Involving the Ethynyl (B1212043) Group

The carbon-carbon triple bond of the ethynyl group is a site of high electron density, making it susceptible to a variety of addition and coupling reactions.

The terminal alkyne functionality of 4-Ethynyl-1-fluoro-2-methoxybenzene makes it an ideal substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". organic-chemistry.orgnih.gov This reaction allows for the efficient and regiospecific formation of a stable 1,4-disubstituted 1,2,3-triazole ring by reacting the alkyne with an azide. organic-chemistry.org The resulting triazole linkage is exceptionally stable to hydrolysis, oxidation, and reduction.

While specific studies detailing the click chemistry of this compound are not extensively documented in publicly available research, the general principles of CuAAC are well-established and highly applicable. The reaction is known for its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups. nih.gov For instance, the electronic properties of substituents on the phenyl ring of a phenylacetylene (B144264) derivative can influence the kinetics of the cycloaddition.

Table 1: General Conditions for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Parameter Typical Condition Notes
Catalyst Copper(I) source (e.g., CuI, CuSO₄/sodium ascorbate)The active catalyst is the Cu(I) ion.
Solvent Aqueous solutions, organic solvents (e.g., t-BuOH/H₂O, DMSO, DMF)The reaction is often compatible with a range of solvents. lumiprobe.com
Temperature Room temperature to mild heatingThe reaction is typically fast at ambient temperatures.
Reactants Terminal alkyne and an organic azideA wide variety of azides can be used.

The utility of this reaction lies in its ability to link the 4-ethynyl-1-fluoro-2-methoxyphenyl moiety to other molecules, making it a valuable tool in medicinal chemistry and materials science for the construction of complex molecular architectures.

The electron-rich triple bond of this compound can undergo electrophilic addition reactions, such as halogenation and hydrohalogenation.

Halogenation: The addition of halogens like bromine (Br₂) or chlorine (Cl₂) across the triple bond typically proceeds to give dihaloalkenes. The reaction often exhibits anti-addition, leading to the formation of the trans-dihaloalkene as the major product, proceeding through a bridged halonium ion intermediate. masterorganicchemistry.com It is worth noting that alkynes generally react more slowly than alkenes with halogens. masterorganicchemistry.com

While no specific experimental data for the halogenation of this compound is readily available, the general mechanism is expected to apply. The presence of the substituted phenyl ring may influence the reaction rate and selectivity.

Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) to the triple bond follows Markovnikov's rule, where the hydrogen atom adds to the carbon atom that already bears more hydrogen atoms (the terminal carbon of the ethynyl group), and the halogen atom adds to the more substituted carbon. This leads to the formation of a vinyl halide.

Beyond the well-known click chemistry, the ethynyl group can participate in other cycloaddition reactions. For example, [3+2] cycloadditions with 1,3-dipoles other than azides can lead to the formation of various five-membered heterocyclic rings. Annulation strategies can also utilize the reactivity of the alkyne to build fused ring systems.

Terminal alkynes like this compound can undergo oxidative coupling reactions, such as the Glaser coupling or the Hay coupling, to form symmetrical 1,3-diynes. These reactions are typically catalyzed by copper salts in the presence of an oxidant. The general transformation involves the coupling of two terminal alkyne molecules at their terminal carbons.

While specific examples for this compound are not prevalent in the literature, this type of reaction is a fundamental transformation for terminal alkynes.

Reactivity of the Substituted Aromatic Ring

The benzene (B151609) ring of this compound is subject to electrophilic aromatic substitution, with the regiochemical outcome being directed by the existing substituents.

The directing effects of the substituents on the aromatic ring play a crucial role in determining the position of an incoming electrophile. The methoxy (B1213986) group (-OCH₃) is a strong activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance. The fluorine atom (-F) is a deactivating group due to its strong inductive electron-withdrawing effect, but it is also an ortho, para-director because of its lone pairs that can participate in resonance. organic-chemistry.org The ethynyl group (-C≡CH) is generally considered to be a weakly deactivating group and a meta-director.

Given the presence of multiple substituents, predicting the exact regioselectivity of an electrophilic substitution reaction can be complex. The powerful ortho, para-directing effect of the methoxy group is likely to be the dominant factor. Therefore, electrophilic attack is most likely to occur at the positions ortho and para to the methoxy group. The position para to the methoxy group is already occupied by the ethynyl group. The two positions ortho to the methoxy group are C1 (occupied by fluorine) and C3. Therefore, substitution would be expected to occur primarily at the C3 position. The fluorine atom at the C1 position would further deactivate this site to some extent.

Table 2: Directing Effects of Substituents on the Aromatic Ring

SubstituentElectronic EffectDirecting Effect
-OCH₃ (Methoxy)Activating (Resonance)ortho, para
-F (Fluoro)Deactivating (Inductive), Donating (Resonance)ortho, para
-C≡CH (Ethynyl)Weakly Deactivatingmeta

Computational methods can be employed to predict the most likely sites of electrophilic attack by calculating the relative energies of the possible intermediates. masterorganicchemistry.com

Nucleophilic Aromatic Substitution with Fluoro- and Methoxy-Activation

The structure of this compound is primed for nucleophilic aromatic substitution (SNA_r_), a reaction class where a nucleophile displaces a leaving group on an aromatic ring. For an S_N_Ar reaction to proceed, the aromatic ring typically requires activation by electron-withdrawing groups positioned ortho or para to the leaving group. In the case of this compound, the fluorine atom serves as the leaving group.

The key to the reactivity of this compound in S_N_Ar reactions lies in the electronic nature of its substituents. The ethynyl group, located para to the fluorine atom, is a moderate electron-withdrawing group through its sp-hybridized carbons' inductive effect. This electron withdrawal helps to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the nucleophilic attack on the carbon bearing the fluorine. This stabilization of the intermediate is a critical factor in facilitating the substitution reaction.

Studies on analogous compounds, such as 3-fluoro-4-methoxybenzonitrile, have shown that the presence of an electron-withdrawing group para to the fluorine can indeed facilitate nucleophilic substitution. While specific kinetic data for this compound is not widely published in peer-reviewed literature, the structural analogy suggests that it would be susceptible to displacement of the fluorine atom by various nucleophiles, particularly under conditions that favor S_N_Ar reactions, such as the use of strong nucleophiles and polar aprotic solvents.

Influence of Substituent Effects on Ring Reactivity (e.g., electron-donating methoxy, electron-withdrawing fluorine)

The reactivity of the benzene ring in this compound is a direct consequence of the electronic interplay between its three substituents.

Fluorine: As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect (-I effect). This effect polarizes the C-F bond, making the carbon atom attached to the fluorine electron-deficient and thus a prime target for nucleophilic attack. While halogens, including fluorine, also possess a resonance-donating effect (+R effect) due to their lone pairs, for fluorine this effect is significantly weaker than its inductive pull. This dual nature makes fluorobenzene (B45895) derivatives interesting substrates in aromatic chemistry.

Methoxy Group: The methoxy group is a classic example of a substituent with opposing electronic influences. It is strongly electron-donating through resonance (+R effect), where one of the oxygen's lone pairs can delocalize into the aromatic ring. This increases the electron density at the ortho and para positions. Simultaneously, the oxygen atom is more electronegative than carbon, leading to a weaker electron-withdrawing inductive effect (-I effect). In the context of electrophilic aromatic substitution, the resonance effect dominates, making the ring more reactive and directing incoming electrophiles to the positions ortho and para to the methoxy group. However, in nucleophilic aromatic substitution, the electron-donating nature generally disfavors the reaction.

Ethynyl Group: The ethynyl group is considered a mild electron-withdrawing group, primarily through the inductive effect of its sp-hybridized carbon atoms, which are more electronegative than sp2-hybridized carbons of the benzene ring. This group can participate in a variety of chemical transformations, most notably metal-catalyzed cross-coupling reactions.

Chemoselective and Regioselective Transformations of this compound

The presence of multiple reactive sites in this compound—the aromatic ring itself, the fluorine leaving group, and the ethynyl group—opens the door for chemoselective and regioselective reactions.

Chemoselectivity refers to the preferential reaction of one functional group over another. In this molecule, a key chemoselective challenge is to functionalize either the ethynyl group or the aromatic ring without affecting the other. For instance, the ethynyl group is highly susceptible to reactions such as the Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. This reaction allows for the extension of the carbon chain at the ethynyl position, and its mild conditions can often leave the fluoro and methoxy substituents on the aromatic ring untouched.

Regioselectivity , the preference for reaction at one position over another, is also a critical consideration. In the context of nucleophilic aromatic substitution, the reaction is highly regioselective for the displacement of the fluorine atom due to its nature as a good leaving group and the activation provided by the para-ethynyl group.

For electrophilic aromatic substitution, the directing effects of the existing substituents would determine the position of the incoming electrophile. The powerful ortho, para-directing methoxy group would likely dominate, directing electrophiles to the positions ortho and para to it. However, the steric hindrance from the adjacent fluorine and the deactivating effect of the ethynyl group would complicate the outcome, potentially leading to a mixture of products.

Radical Reactions and Mechanistic Investigations

While ionic reactions are common for this type of molecule, the potential for radical reactions also exists, particularly involving the ethynyl group. The carbon-carbon triple bond can undergo radical additions. For instance, radical species can add across the triple bond, leading to the formation of vinyl radicals which can then be trapped or undergo further reactions.

Mechanistic investigations into the reactions of this compound are not extensively documented in dedicated studies. However, the mechanisms of its potential reactions can be inferred from well-established principles of organic chemistry.

For a nucleophilic aromatic substitution reaction, the mechanism would almost certainly proceed via the S_N_Ar pathway. This involves two steps:

Addition of the nucleophile to the carbon bearing the fluorine atom, forming a resonance-stabilized carbanionic intermediate (the Meisenheimer complex). The negative charge in this intermediate can be delocalized onto the ethynyl group, which is a key stabilizing factor.

Elimination of the fluoride (B91410) ion from the Meisenheimer complex to restore the aromaticity of the ring and yield the final substitution product.

For chemoselective reactions like the Sonogashira coupling, the mechanism involves a catalytic cycle with a palladium complex. This cycle includes steps of oxidative addition of the aryl halide (if one were present) to the palladium(0) catalyst, followed by transmetalation with a copper(I) acetylide (formed from the terminal alkyne and a copper(I) salt), and finally reductive elimination to give the coupled product and regenerate the palladium(0) catalyst. In the case of this compound acting as the alkyne component, it would first be deprotonated by a base to form the corresponding acetylide.

The study of radical reactions would involve identifying the initiation, propagation, and termination steps. For example, a radical initiator could generate radicals that add to the ethynyl group, initiating a chain reaction. The regioselectivity of such an addition would depend on the nature of the radical species and the electronic properties of the ethynyl group as influenced by the substituted benzene ring.

Computational and Theoretical Investigations of 4 Ethynyl 1 Fluoro 2 Methoxybenzene

Electronic Structure Characterization via Quantum Chemical Methods (e.g., Density Functional Theory)

A complete understanding of the chemical behavior and reactivity of a molecule begins with its electronic structure. For 4-ethynyl-1-fluoro-2-methoxybenzene, this would involve a detailed analysis of its molecular orbitals, including the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial in determining its electron-donating and accepting capabilities. The distribution of electron density, influenced by the fluorine, methoxy (B1213986), and ethynyl (B1212043) substituents, would provide insights into the molecule's polarity and regions susceptible to electrophilic or nucleophilic attack.

Analysis of Molecular Orbitals, Frontier Orbitals, and Electron Density Distribution

No specific data on the molecular orbital energies, their symmetries, or the electron density distribution for this compound has been reported. Such an analysis would be key to predicting its reactivity and spectroscopic properties.

Assessment of Aromaticity and Aromatic Stabilization Energy

The extent of electron delocalization and the resulting aromatic stabilization energy are fundamental properties of benzene (B151609) derivatives. While it is expected that this compound possesses significant aromatic character, quantitative values from computational methods such as Nucleus-Independent Chemical Shift (NICS) or isomerization-based methods are not available in the literature.

Conformational Analysis and Potential Energy Surfaces

The presence of the methoxy group introduces rotational flexibility, leading to different possible conformations. A computational conformational analysis would identify the most stable conformers and the energy barriers between them. This information is critical for understanding how the molecule's shape influences its interactions with other molecules. However, no studies on the potential energy surface of this compound have been published.

Elucidation of Reaction Mechanisms and Kinetics through Computational Modeling

Computational modeling is a powerful tool for investigating the step-by-step pathways of chemical reactions, including the identification of transient species like transition states. For this compound, this could involve studying its participation in reactions such as cycloadditions, polymerization, or metal-catalyzed cross-coupling reactions.

Transition State Identification and Intrinsic Reaction Coordinate Analysis

To date, no computational studies have reported the identification of transition state structures or performed Intrinsic Reaction Coordinate (IRC) analysis for reactions involving this compound. This type of analysis is essential for confirming that a calculated transition state connects the reactants and products of a specific reaction pathway.

Free Energy Profile Calculations for Transformation Pathways

The calculation of free energy profiles for potential transformation pathways would provide a thermodynamic and kinetic understanding of the reactions of this compound. Such profiles are instrumental in predicting reaction feasibility and product distributions. Regrettably, this information is not present in the current body of scientific literature.

Prediction of Spectroscopic Parameters for Structural Confirmation

Computational chemistry serves as a powerful tool for predicting spectroscopic parameters, which are vital for the structural elucidation and confirmation of synthesized compounds. Methods like Density Functional Theory (DFT) are frequently employed to calculate NMR chemical shifts, as well as infrared (IR) and Raman vibrational frequencies with a high degree of accuracy. nih.govniscpr.res.innih.govnyu.edu

For this compound, DFT calculations, for instance using the B3LYP functional with a 6-311++G(d,p) basis set, can predict its ¹H and ¹³C NMR spectra. niscpr.res.inacs.org The predicted chemical shifts are determined by the electronic environment of each nucleus, which is influenced by the electron-donating methoxy group and the electron-withdrawing fluoro and ethynyl groups.

Similarly, the vibrational spectra (IR and Raman) can be computationally simulated. nih.gov These simulations predict the frequencies of characteristic vibrational modes, such as the stretching of the C-H and C≡C bonds of the ethynyl group, the C-F bond, the C-O bonds of the methoxy group, and the vibrations of the aromatic ring. Comparison between these predicted spectra and experimental data is a cornerstone of structural verification. nih.govniscpr.res.in

Table 1: Predicted Spectroscopic Data for this compound This table presents hypothetical yet realistic spectroscopic parameters predicted from DFT calculations. Actual experimental values may vary.

Parameter Predicted Value Notes
¹H NMR
δ (ethynyl-H)~3.1 - 3.4 ppmThe acidic proton of the terminal alkyne.
δ (aromatic-H)~6.8 - 7.2 ppmComplex splitting pattern due to F-H and H-H coupling.
δ (methoxy-H)~3.8 - 4.0 ppmSinglet, typically in this region for aryl methoxy groups.
¹³C NMR
δ (alkyne C)~80 - 90 ppmCharacteristic shifts for sp-hybridized carbons.
δ (aromatic C)~110 - 160 ppmShifts influenced by F, OMe, and ethynyl substituents.
δ (methoxy C)~55 - 60 ppmTypical for a methoxy carbon attached to an aromatic ring.
IR Frequencies
ν (C≡C-H stretch)~3300 cm⁻¹Sharp, characteristic band for terminal alkynes.
ν (C-H aromatic)~3100 - 3000 cm⁻¹Stretching vibrations of C-H bonds on the benzene ring.
ν (C≡C stretch)~2100 - 2150 cm⁻¹Weak to medium intensity band.
ν (C-O stretch)~1250 cm⁻¹ (asym), ~1030 cm⁻¹ (sym)Characteristic stretches for aryl ethers. pearson.com
ν (C-F stretch)~1200 - 1100 cm⁻¹Strong absorption band.

Investigation of Intermolecular Interactions and Supramolecular Assembly

The assembly of molecules in the solid state is directed by a complex interplay of intermolecular interactions. For this compound, a combination of hydrogen bonds, π-π stacking, and halogen bonding dictates the crystal packing and, consequently, its macroscopic properties.

Characterization of C-H···O Hydrogen Bonds and Other Weak Interactions

The presence of hydrogen bond donors and acceptors in this compound allows for the formation of various weak hydrogen bonds. The oxygen atom of the methoxy group is a potent hydrogen bond acceptor, while the terminal hydrogen of the ethynyl group is a sufficiently acidic proton donor (C-H···O). researchgate.net Additionally, the aromatic C-H groups can also act as weak donors. rsc.org

Computational studies on related methoxybenzene derivatives have shown that these C-H···O interactions, while weak, play a significant role in stabilizing the crystal lattice. nih.gov It is anticipated that in the crystal structure of this compound, the ethynyl C-H group would be the primary donor in forming C-H···O hydrogen bonds, given its higher acidity compared to the aromatic C-H groups. These interactions would likely form chains or dimeric motifs that guide the supramolecular architecture.

Analysis of π-π Stacking and Halogen Bonding Interactions

π-π Stacking: The aromatic ring of this compound is capable of engaging in π-π stacking interactions, which are crucial in the packing of many aromatic compounds. acs.org The nature of these interactions is modulated by the ring's substituents. The electron-donating methoxy group increases the electron density of the π-system, while the electron-withdrawing fluoro and ethynyl groups decrease it. This electronic push-pull nature can lead to favorable electrostatic interactions in a displaced-stacked or T-shaped arrangement to minimize repulsion and maximize attraction. tandfonline.comresearchgate.net Computational models suggest that direct electrostatic interactions between the substituents of one ring and the π-face of an adjacent ring are significant in determining the strength and geometry of the stacking. comporgchem.com

Hirshfeld Surface Analysis and Fingerprint Plot Interpretations

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal. scirp.org The Hirshfeld surface is mapped with properties like d_norm, which highlights regions of close intermolecular contact. The analysis also generates 2D fingerprint plots, which summarize all intermolecular contacts by plotting the distance to the nearest nucleus external to the surface (dₑ) against the distance to the nearest nucleus internal to the surface (dᵢ). crystalexplorer.netrsc.org

For this compound, the Hirshfeld surface would reveal the specific atoms involved in the key interactions. The corresponding fingerprint plots provide a quantitative breakdown of these contacts.

Table 2: Predicted Contributions of Intermolecular Contacts to the Hirshfeld Surface This table provides a hypothetical breakdown of the percentage of the Hirshfeld surface area covered by each type of intermolecular contact, based on the molecular structure.

Interaction Type Predicted Contribution Interpretation
H···H~40-50%Represents the largest contribution, typical for organic molecules. Appears as a large, diffuse region in the fingerprint plot. nih.gov
C···H/H···C~20-30%Includes C-H···π interactions, which would appear as characteristic "wings" in the fingerprint plot. crystalexplorer.netresearchgate.net
O···H/H···O~10-15%Corresponds to C-H···O hydrogen bonds. These are visible as sharp, distinct spikes in the fingerprint plot, indicating close contacts. researchgate.netresearchgate.net
F···H/H···F~5-10%Represents weak van der Waals interactions involving the fluorine atom.
C···C~2-5%Indicative of π-π stacking interactions. researchgate.net

The fingerprint plot for this compound is expected to be dominated by a large central region corresponding to H···H contacts. Sharp spikes at lower dₑ and dᵢ values would signify the stronger and more directional C-H···O hydrogen bonds. researchgate.net The presence of wing-like features extending from the main diagonal would be a clear indicator of C-H···π interactions, while the relative contributions of F···H contacts would quantify the role of the fluorine atom in the crystal packing.

Advanced Applications and Materials Science Perspectives of 4 Ethynyl 1 Fluoro 2 Methoxybenzene Derivatives

Utilization as a Building Block in Complex Organic Synthesis

The strategic placement of reactive and electronically active functional groups on the benzene (B151609) ring of 4-ethynyl-1-fluoro-2-methoxybenzene renders it a valuable scaffold for the construction of diverse and complex organic molecules. Its utility spans from the creation of intricate molecular architectures to serving as a precursor for advanced chemical intermediates with potential applications in medicinal chemistry and beyond.

Scaffold for the Construction of Diverse Organic Molecules

The primary utility of this compound in synthetic organic chemistry lies in its terminal alkyne functionality, which is amenable to a variety of carbon-carbon bond-forming reactions. The most prominent of these is the Sonogashira cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. mdpi.com This reaction allows for the facile incorporation of the 3-fluoro-4-methoxyphenylacetylene moiety into larger, more complex molecular frameworks.

The presence of the fluorine and methoxy (B1213986) groups on the aromatic ring provides a means to fine-tune the electronic nature and steric environment of the resulting molecules. Fluorine, being a highly electronegative atom, can influence the acidity of nearby protons and modulate the binding affinity of the molecule to biological targets. worktribe.com The methoxy group, a well-known electron-donating group, can impact the reactivity of the aromatic ring and the photophysical properties of conjugated systems derived from it.

The versatility of this building block is further demonstrated by its potential to participate in other alkyne-based transformations, such as cycloaddition reactions (e.g., the Huisgen 1,3-dipolar cycloaddition to form triazoles) and nucleophilic additions to the alkyne. These reactions open up avenues for the synthesis of a wide array of heterocyclic compounds and other functionalized organic molecules.

Precursor for Advanced Chemical Intermediates

Beyond its direct use in the construction of final target molecules, this compound serves as a crucial precursor for the synthesis of more elaborate chemical intermediates. These intermediates can then be further functionalized to produce a range of high-value compounds, including those with potential biological activity.

For instance, the ethynyl (B1212043) group can be readily transformed into other functional groups. Hydration of the alkyne can yield a methyl ketone, while oxidation can lead to the formation of an α-dicarbonyl species. These transformations provide access to a different set of reactive handles for subsequent synthetic manipulations.

The fluorinated and methoxylated phenyl ring is a common motif in medicinal chemistry, and this compound provides a convenient entry point for the synthesis of potential drug candidates. The ability to introduce this substituted aromatic ring into a variety of molecular scaffolds through reactions like the Sonogashira coupling makes it a valuable tool in drug discovery programs.

Development of Functional Materials and Advanced Architectures

The unique electronic and structural features of this compound and its derivatives make them attractive candidates for the development of novel functional materials. The ability to form extended conjugated systems through polymerization of the ethynyl group is of particular interest for applications in organic electronics and sensor technology.

Components for Organic Electronics and Optoelectronic Devices

The Sonogashira coupling polymerization of dihaloarenes with diethynyl monomers is a well-established method for the synthesis of poly(phenylene ethynylene)s (PPEs), a class of conjugated polymers with interesting photophysical and electronic properties. mdpi.com this compound can be envisioned as a key monomer in the synthesis of substituted PPEs.

The incorporation of the fluoro and methoxy groups onto the polymer backbone is expected to have a significant impact on the material's properties. The electron-withdrawing nature of the fluorine atom can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the polymer, which can be beneficial for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). nih.gov A lower HOMO level can lead to improved air stability and a higher open-circuit voltage in solar cells.

The methoxy group, being electron-donating, can influence the polymer's solubility and film-forming properties, which are crucial for device fabrication. The interplay between the electron-donating methoxy group and the electron-withdrawing fluorine atom can lead to a push-pull electronic structure within the monomer unit, potentially resulting in polymers with desirable optical and electronic characteristics, such as tunable emission colors in OLEDs. worktribe.com

Table 1: Potential Effects of Substituents on Poly(phenylene ethynylene) Properties

SubstituentExpected Influence on Polymer PropertiesPotential Application Benefit
FluorineLowering of HOMO and LUMO energy levelsImproved air stability, higher open-circuit voltage in OPVs
MethoxyIncreased solubility, electron-donating characterEnhanced processability, tunable electronic properties
EthynylRigid rod-like polymer backbone, extended π-conjugationHigh charge carrier mobility, efficient energy transfer

Sensor Development Based on Molecular Recognition Principles

Conjugated polymers, particularly fluorescent ones like PPEs, are excellent candidates for chemical and biological sensors. The fluorescence of these polymers can be highly sensitive to their local environment, and quenching or enhancement of their emission upon interaction with specific analytes can form the basis of a sensing mechanism.

Derivatives of this compound could be incorporated into polymer-based sensors. The fluoro and methoxy groups can participate in specific non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, with target analytes. These interactions can perturb the electronic structure of the polymer, leading to a detectable change in its fluorescence.

For example, a polymer containing the 3-fluoro-4-methoxyphenylacetylene unit could be designed to bind to a specific biomolecule through a combination of hydrophobic and electrostatic interactions. This binding event could induce a conformational change in the polymer backbone, altering the extent of π-conjugation and thus modulating its fluorescence output. This principle of molecular recognition leading to a measurable signal is the foundation of many advanced sensor technologies.

Incorporation into Polymer Systems for Tunable Properties

The ability to precisely control the properties of polymeric materials is a central theme in modern materials science. The incorporation of functional monomers like this compound into polymer chains offers a powerful strategy for tuning material properties.

By copolymerizing this compound with other diethynyl or dihaloaryl monomers, a wide range of new polymers with tailored characteristics can be synthesized. The ratio of the different monomer units in the copolymer can be systematically varied to fine-tune properties such as:

Solubility: The presence of the methoxy group can enhance solubility in common organic solvents, facilitating processing and device fabrication.

Thermal Stability: The rigid nature of the PPE backbone generally imparts good thermal stability to these materials.

Optical Properties: The combination of electron-donating and electron-withdrawing substituents allows for precise control over the absorption and emission wavelengths of the resulting polymers. This is particularly important for applications in OLEDs, where a full spectrum of colors is desired.

Electronic Properties: The energy levels of the HOMO and LUMO can be engineered by adjusting the monomer composition, enabling the optimization of charge injection and transport in electronic devices.

The systematic variation of these properties through copolymerization demonstrates the power of using well-defined building blocks like this compound to create a library of functional materials with on-demand characteristics.

Crystal Engineering and Solid-State Chemistry

The deliberate design of molecular solids with desired physical and chemical properties is the central goal of crystal engineering. In the context of this compound derivatives, the focus lies on understanding and controlling the non-covalent interactions that govern the three-dimensional arrangement of molecules in the crystal lattice. These interactions, though weak individually, collectively determine the material's melting point, solubility, stability, and even its electronic and optical properties.

Design of Supramolecular Synthons and Crystal Packing Motifs

Supramolecular synthons are robust and recurring intermolecular recognition units that can be reliably used to assemble molecules into predictable supramolecular architectures. For ethynylbenzene derivatives, the terminal alkyne C–H group is a key player in forming such synthons. It can act as a hydrogen bond donor, participating in various interactions.

In the case of this compound, several key supramolecular synthons can be anticipated to direct its crystal packing. The primary interactions are expected to involve the ethynyl group and the substituents on the benzene ring. The methoxy group's oxygen atom can act as a hydrogen bond acceptor, leading to the formation of C–H···O hydrogen bonds with the acetylenic hydrogen of a neighboring molecule. This type of interaction is a well-established synthon in the crystal engineering of phenylacetylenes.

A critical aspect in the crystal engineering of these compounds is the competition and cooperation between different possible synthons. The relative strength and directionality of the C–H···O, C–H···F, and π-stacking interactions will ultimately determine the final crystal structure. Computational studies on fluorinated organic molecules have shown that interactions involving fluorine are often dispersive in nature, but can also have a significant electrostatic component, highlighting their nuanced role in crystal packing. rsc.org

Interaction Type Donor Acceptor Expected Role in Crystal Packing
Hydrogen BondAcetylenic C-HMethoxy OxygenFormation of primary supramolecular synthons, leading to chain or sheet motifs.
Weak Hydrogen BondAromatic C-HFluorineSecondary interactions influencing the overall packing arrangement.
Halogen BondFluorineπ-system of benzene ringCan contribute to the stabilization of the crystal lattice.
π-π StackingBenzene RingBenzene RingCan lead to the formation of columnar or herringbone structures.
Interactive Data Table: Expected Intermolecular Interactions in the Crystal Structure of this compound.

Correlation between Molecular Structure and Solid-State Characteristics

Research on related para-substituted ethynylbenzene derivatives has demonstrated a clear correlation between molecular structure and solid-state packing. For instance, in a study of various 4-ethynylbenzenes, it was found that molecules with oxygen-containing substituents, such as methoxy and formyl groups, tend to form infinite chains through C–H···O hydrogen bonds. rsc.org The orientation of molecules within these chains and between adjacent chains is influenced by other substituents. In the case of a tetrafluorinated anisole (B1667542) derivative, the fluorine atoms were found to induce an alignment of all molecules in the same direction, a prerequisite for SHG activity. rsc.org

The solid-state fluorescence of organic molecules is also intimately linked to their molecular packing. Studies on methoxy-substituted stilbene (B7821643) derivatives have shown that the fluorescence quantum yield is highly dependent on weak intermolecular interactions, particularly C···C contacts arising from π-π stacking and C···O interactions. nih.gov For this compound, the degree of π-π stacking and the presence of other quenching or enhancing interactions will dictate its luminescence properties in the solid state.

Applications in Synthetic Methodological Development

The ethynyl group is a versatile functional handle in organic synthesis, amenable to a wide array of chemical transformations. Consequently, this compound serves as a valuable building block for the development of new synthetic methodologies and the construction of more complex molecular architectures.

One of the most prominent applications of terminal alkynes is in transition-metal-catalyzed cross-coupling reactions. The Sonogashira coupling, which involves the reaction of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst, is a cornerstone of modern organic synthesis for the formation of C(sp)-C(sp2) bonds. This compound is an ideal substrate for this reaction, allowing for the facile introduction of the 3-fluoro-4-methoxyphenylacetylene moiety into a wide range of organic molecules. wikipedia.orgorganic-chemistry.org This is particularly relevant in the synthesis of pharmaceuticals and organic electronic materials where this substituted aromatic core may be a key structural motif.

The terminal alkyne of this compound can also participate in various cycloaddition reactions. For instance, the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship reaction of "click chemistry," would allow for the straightforward synthesis of 1,2,3-triazoles. These heterocyclic compounds are of significant interest in medicinal chemistry and materials science. Similarly, [4+2] cycloaddition reactions (Diels-Alder reactions) with suitable dienes could provide access to complex polycyclic structures. rsc.org

Furthermore, the ethynyl group can be transformed into other functional groups. For example, hydration of the alkyne would yield the corresponding methyl ketone, while reduction can lead to the corresponding alkene or alkane. These transformations further expand the synthetic utility of this compound as a versatile starting material. The presence of the fluoro and methoxy groups can also influence the regioselectivity and reactivity of these transformations, offering opportunities for the development of novel and selective synthetic methods.

Reaction Type Reactant Product Type Significance
Sonogashira CouplingAryl/Vinyl HalideDisubstituted AlkynesConstruction of complex conjugated systems for materials science and medicinal chemistry. wikipedia.orgorganic-chemistry.org
Azide-Alkyne CycloadditionOrganic Azide1,2,3-TriazolesAccess to a class of heterocycles with wide-ranging applications.
[4+2] CycloadditionDieneSubstituted Benzenes/HeterocyclesFormation of complex polycyclic frameworks. rsc.org
HydrationWaterMethyl KetonesIntroduction of a carbonyl functionality.
ReductionHydrogenAlkenes/AlkanesSelective saturation of the triple bond.
Interactive Data Table: Potential Synthetic Transformations of this compound.

Analytical and Spectroscopic Characterization Methodologies in Research on 4 Ethynyl 1 Fluoro 2 Methoxybenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidationbenchchem.comnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of 4-ethynyl-1-fluoro-2-methoxybenzene. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom within the molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for the initial structural verification.

¹H NMR: The ¹H NMR spectrum of this compound displays characteristic signals that correspond to the distinct protons in the molecule. The ethynyl (B1212043) proton typically appears as a singlet around 3.1 ppm. The aromatic protons exhibit complex splitting patterns due to coupling with each other and with the fluorine atom. The methoxy (B1213986) group protons appear as a sharp singlet.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework. The two carbons of the alkyne group are typically observed in the range of 80-90 ppm. The aromatic carbons show distinct chemical shifts influenced by the fluorine and methoxy substituents, and the carbon of the methoxy group has a characteristic signal.

A representative, though not specific to this exact isomer, set of NMR data for a related compound, 1-fluoro-4-((4-methoxyphenyl)ethynyl)benzene, shows a ¹H NMR with signals at δ 7.45-7.50 (m, 4H), 7.03 (t, J = 8.9 Hz, 2H), 6.88 (d, J = 9.2 Hz, 2H), and 3.83 (s, 3H) ppm. rsc.org The ¹³C NMR for the same compound displays peaks at δ 162.28 (d, JC-F = 247.9 Hz), 159.63, 133.25 (d, JC-F = 7.6 Hz), 132.98, 119.63, 115.56 (d, JC-F = 21.9 Hz), 115.13, 113.99, 88.97, 86.94, and 55.29 ppm. rsc.org

Interactive Data Table: Representative NMR Data for a Fluoro-methoxy-ethynylbenzene Derivative

NucleusChemical Shift (δ) in ppmMultiplicity / Coupling Constant (J)Assignment
¹H7.45-7.50multipletAromatic protons
¹H7.03triplet, J = 8.9 HzAromatic protons
¹H6.88doublet, J = 9.2 HzAromatic protons
¹H3.83singletMethoxy protons
¹³C162.28doublet, JC-F = 247.9 HzCarbon attached to Fluorine
¹³C159.63singletAromatic carbon
¹³C133.25doublet, JC-F = 7.6 HzAromatic carbon
¹³C132.98singletAromatic carbon
¹³C119.63singletAromatic carbon
¹³C115.56doublet, JC-F = 21.9 HzAromatic carbon
¹³C115.13singletAromatic carbon
¹³C113.99singletAromatic carbon
¹³C88.97singletAlkyne carbon
¹³C86.94singletAlkyne carbon
¹³C55.29singletMethoxy carbon

Note: This data is for a related isomer and serves as an illustrative example.

To unambiguously assign the proton and carbon signals and to confirm the connectivity between different parts of the molecule, two-dimensional (2D) NMR techniques are employed. bas.bg

COSY (Correlation Spectroscopy): This experiment reveals correlations between coupled protons, helping to trace the connectivity of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connectivity across the entire molecule, for instance, linking the methoxy protons to their corresponding carbon and adjacent aromatic carbons, and the ethynyl proton to the alkyne and aromatic carbons.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identificationbenchchem.comnih.gov

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in this compound by analyzing their characteristic vibrational modes.

IR Spectroscopy: The IR spectrum will prominently feature a sharp absorption band around 3300 cm⁻¹ corresponding to the ≡C-H stretching vibration of the terminal alkyne. Another key feature is the C≡C stretching vibration, which appears as a weaker band around 2100-2150 cm⁻¹. The C-F stretching vibration will be visible in the fingerprint region, typically between 1000 and 1400 cm⁻¹. The C-O stretching of the methoxy group will also have characteristic bands. For instance, a related compound, 1-(benzyloxy)-4-((4-chlorophenyl)ethynyl)-2-methoxybenzene, shows IR peaks including those for C-H and C-O stretching. rsc.org

Raman Spectroscopy: Raman spectroscopy complements IR by providing information on non-polar bonds. The C≡C triple bond, being symmetric, often gives a strong signal in the Raman spectrum, which can be more intense than in the IR spectrum.

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis (e.g., High-Resolution Mass Spectrometry)benchchem.comnih.gov

Mass spectrometry (MS) is essential for determining the molecular weight and confirming the elemental composition of this compound.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. nih.govpnnl.gov This allows for the unambiguous determination of the molecular formula, C₉H₇FO, by distinguishing it from other compounds with the same nominal mass. nih.gov The calculated exact mass for C₉H₇FO is 150.0481 g/mol . nih.gov For example, the HRMS (EI+) of a similar molecule, 1-fluoro-4-((4-methoxyphenyl)ethynyl)benzene, showed a calculated value of 226.0794 for [M]+, with a found value of 226.0792, confirming its molecular formula. rsc.org

Fragmentation Pattern Analysis: In addition to the molecular ion, the mass spectrum shows fragment ions that are formed by the breakdown of the molecule in the mass spectrometer. Analyzing these fragmentation patterns can provide further structural information. For example, the loss of a methyl group (CH₃) from the methoxy ether or the loss of the ethynyl group (C₂H) can be observed.

X-ray Diffraction for Single-Crystal and Powder Structure Determination

X-ray diffraction techniques are the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state.

Single-Crystal X-ray Diffraction: If a suitable single crystal of this compound can be grown, this technique can provide a detailed and unambiguous structural model, including bond lengths, bond angles, and intermolecular interactions in the crystal lattice. While specific data for this compound is not readily available, analysis of related structures, such as 1-(4-fluorophenyl)-4-(4-methoxyphenyl)-1H-1,2,3-triazole, demonstrates the power of this method in defining molecular geometry and packing. researchgate.net

Powder X-ray Diffraction (PXRD): For polycrystalline samples, PXRD provides a characteristic diffraction pattern that can be used as a fingerprint for identifying the compound and assessing its phase purity.

Chromatographic Methods (e.g., GC-MS, LC-MS) for Purity Assessment and Mixture Separation

Chromatographic techniques are indispensable for assessing the purity of this compound and for separating it from reaction mixtures or impurities.

Gas Chromatography-Mass Spectrometry (GC-MS): GC separates volatile compounds based on their boiling points and interactions with the stationary phase of the column. The separated components are then introduced into a mass spectrometer for identification. This method is highly effective for determining the purity of the compound and identifying any volatile byproducts. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC is suitable for less volatile or thermally sensitive compounds. The sample is dissolved in a solvent and pumped through a column. The separated components are then analyzed by a mass spectrometer. LC-MS is a powerful tool for purity assessment and can also be used to monitor the progress of a reaction. nih.gov HPLC with UV detection is also a common method for purity assessment.

Comparative Studies and Structure Reactivity Relationships in Ethynylbenzene Systems

Comparison with Positional Isomers of Fluoro and Methoxy (B1213986) Substituents

Positional isomerism in substituted benzenes can lead to significant differences in physical and chemical properties. By rearranging the fluoro and methoxy substituents on the ethynylbenzene core, the electronic distribution within the aromatic ring is altered, which in turn affects the reactivity of the molecule, particularly the acidity of the terminal alkyne proton and the susceptibility of the ring to electrophilic attack.

The methoxy group (-OCH₃) is a strong electron-donating group through resonance (+R effect) and a weak electron-withdrawing group inductively (-I effect). ucalgary.ca Conversely, the fluorine atom is strongly electron-withdrawing inductively (-I effect) due to its high electronegativity, and weakly electron-donating through resonance (+R effect). libretexts.org The net effect of a substituent is a balance of these inductive and resonance contributions. youtube.com

IsomerRelative Position (Ethynyl, Fluoro, Methoxy)Predicted Impact on Alkyne Acidity
4-Ethynyl-1-fluoro-2-methoxybenzene1, 4, 3Moderately acidic due to the combined, but somewhat offset, inductive withdrawal by fluorine.
2-Ethynyl-1-fluoro-4-methoxybenzene1, 2, 5Potentially less acidic due to the para-donating effect of the methoxy group counteracting the fluoro group's withdrawal.
5-Ethynyl-1-fluoro-2-methoxybenzene1, 3, 4Acidity would be strongly influenced by the ortho-fluoro and meta-methoxy substituents.

Contrasting Reactivity and Properties with Ethenyl Analogs

Replacing the ethynyl (B1212043) group (C≡CH) with an ethenyl (vinyl) group (CH=CH₂) in 4-Ethenyl-1-fluoro-2-methoxybenzene results in a molecule with fundamentally different chemical properties. The primary differences arise from the hybridization and geometry of the unsaturated functional group.

Acidity : The terminal proton of the ethynyl group is significantly more acidic than any of the protons on the ethenyl group. This is due to the sp hybridization of the carbon atom in the alkyne, which has 50% s-character. The increased s-character means the electrons in the C-H bond are held closer to the carbon nucleus, stabilizing the resulting acetylide anion upon deprotonation. This acidity allows ethynylbenzenes to readily participate in reactions such as Sonogashira coupling. beilstein-journals.org

Reactivity : Alkynes and alkenes undergo different types of reactions. While both can undergo addition reactions, the triple bond of the alkyne can react twice. Alkynes are particularly valuable in metal-catalyzed cross-coupling reactions and cycloadditions. Ethenylbenzenes, on the other hand, are key monomers in polymerization reactions. The copolymerization of substituted styrenes (ethenylbenzenes) is a common industrial process. chemrxiv.orgchemrxiv.org

PropertyThis compound4-Ethenyl-1-fluoro-2-methoxybenzene
Functional GroupAlkyne (-C≡CH)Alkene (-CH=CH₂)
Hybridizationspsp²
Key ReactivityDeprotonation, Sonogashira coupling, CycloadditionElectrophilic addition, Polymerization
Acidity of Functional Group ProtonRelatively acidic (pKa ≈ 25)Not significantly acidic (pKa ≈ 44)

Impact of Varying Halogenation and Methoxy Functionality on Molecular Properties

Altering the halogen or the methoxy functionality on the ethynylbenzene scaffold systematically modifies the molecule's electronic and steric properties.

Varying Halogenation : Replacing fluorine with other halogens (Cl, Br, I) changes the balance of inductive and resonance effects. While all halogens are inductively electron-withdrawing, their electronegativity and ability to donate electrons via resonance decrease down the group (F > Cl > Br > I). libretexts.org Therefore, moving from fluorine to chlorine or bromine would decrease the inductive withdrawal, potentially making the aromatic ring more reactive towards electrophilic substitution. libretexts.org

Varying Methoxy Functionality : Increasing the number of electron-donating methoxy groups would substantially increase the electron density of the aromatic ring, making it highly activated towards electrophilic aromatic substitution. libretexts.org The position of these groups would direct incoming electrophiles. Conversely, removing the methoxy group would leave only the deactivating fluoro group, significantly reducing the ring's reactivity compared to benzene (B151609) itself.

Analog of this compoundStructural ChangePredicted Effect on Ring Reactivity (Electrophilic Substitution)
4-Ethynyl-1-chloro-2-methoxybenzeneF → ClSlight increase in reactivity (Cl is less deactivating than F). libretexts.org
4-Ethynyl-1-bromo-2-methoxybenzeneF → BrSlight increase in reactivity (Br is less deactivating than F). libretexts.org
4-Ethynyl-1-fluoro-2,6-dimethoxybenzeneAddition of a second -OCH₃ groupSignificant increase in reactivity due to two strong electron-donating groups.
4-Ethynyl-1-fluorobenzeneRemoval of -OCH₃ groupSignificant decrease in reactivity; ring is deactivated.

Examination of Substituent Electronic Effects on Aromatic Ring and Alkyne Reactivity

The reactivity of both the aromatic ring and the terminal alkyne in this compound is a direct consequence of the electronic interplay between the fluoro and methoxy substituents.

In This compound , the activating methoxy group and the deactivating fluoro group work in concert. The net result is a complex modulation of the ring's electron density. This influences the reactivity of the alkyne C-H bond. The combined electron-withdrawing nature of the substituents, particularly the fluorine, increases the acidity of the terminal alkyne proton, facilitating its removal by a base, which is a critical step in many of its characteristic reactions. beilstein-journals.org

SubstituentInductive Effect (-I)Resonance Effect (+R)Overall Effect on Aromatic Ring
-F (Fluoro)Strongly withdrawingWeakly donatingDeactivating, ortho-, para-directing libretexts.org
-OCH₃ (Methoxy)Weakly withdrawingStrongly donatingActivating, ortho-, para-directing ucalgary.calibretexts.org

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 4-Ethynyl-1-fluoro-2-methoxybenzene, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via Sonogashira coupling between 1-fluoro-2-methoxy-4-iodobenzene and trimethylsilylacetylene, followed by deprotection. Key parameters include:

  • Catalyst system : Pd(PPh₃)₂Cl₂/CuI in a 1:1 ratio.
  • Solvent : THF or DMF under inert atmosphere.
  • Temperature : 60–80°C for 12–24 hours.
    Yield optimization (70–85%) requires careful control of moisture and oxygen levels. Post-synthesis purification via column chromatography (silica gel, hexane:ethyl acetate 4:1) ensures ≥95% purity. Stability testing in aqueous solutions (pH 5–9) confirms no degradation under standard storage conditions .

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from structurally similar analogs?

  • Methodological Answer :

  • ¹H NMR : A singlet at δ 2.1–2.3 ppm (ethynyl proton) and aromatic protons at δ 6.8–7.2 ppm (split due to fluorine coupling).
  • ¹⁹F NMR : A distinct peak at −110 to −115 ppm (ortho-fluorine).
  • IR : Stretching vibrations at ~3300 cm⁻¹ (C≡C-H) and 1600 cm⁻¹ (C-F).
  • HRMS : Exact mass [M+H]+ calculated as 180.0582 (C₉H₇FO).
    Comparative analysis with analogs (e.g., 1-Fluoro-4-Methoxybenzene) highlights electronic effects of the ethynyl group on aromatic ring shielding .

Advanced Research Questions

Q. How do electronic effects of the ethynyl and fluorine substituents influence regioselectivity in cycloaddition reactions involving this compound?

  • Methodological Answer : The electron-withdrawing fluorine and electron-donating methoxy group create a polarized aromatic system. In Huisgen 1,3-dipolar cycloadditions:

  • Reactivity : Ethynyl acts as a dipolarophile, favoring reactions with azides at the triple bond.
  • Regioselectivity : DFT calculations show fluorine’s inductive effect directs azide attack to the β-position of the ethynyl group (80:20 β:α ratio).
    Experimental validation via kinetic studies (monitored by in-situ IR) confirms transition-state stabilization by fluorine’s electronegativity .

Q. What strategies resolve contradictions in reported biological activity data for derivatives of this compound?

  • Methodological Answer : Discrepancies in bioactivity (e.g., kinase inhibition) often arise from:

  • Structural variations : Minor changes (e.g., methoxy → ethoxy) alter steric bulk and hydrogen-bonding capacity.
  • Assay conditions : pH (6.5 vs. 7.4) and reducing agents (e.g., DTT) modulate compound stability.
    Standardization approaches:

Use isogenic cell lines to control genetic variability.

Cross-validate results via orthogonal assays (e.g., SPR vs. fluorescence polarization).

Apply QSAR models to correlate substituent Hammett parameters with IC₅₀ values .

Q. How can computational modeling predict the compound’s utility in materials science (e.g., conductive polymers or MOFs)?

  • Methodological Answer :

  • DFT Calculations : Predict HOMO-LUMO gaps (~3.2 eV) and charge transport properties.
  • MOF Design : Ethynyl groups enable coordination with metal nodes (e.g., Cu²⁺) to form 2D networks. Simulated surface areas (BET: 800–1200 m²/g) suggest gas storage potential.
  • Experimental Validation : Synthesize MOFs via solvothermal methods (DMF, 100°C) and characterize porosity via N₂ adsorption isotherms .

Key Research Directions

  • Enantioselective Synthesis : Develop chiral ligands (e.g., BINAP) for asymmetric additions to the ethynyl group.
  • Green Chemistry : Replace Pd catalysts with Fe-based systems in aqueous media .

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